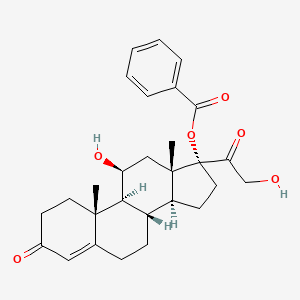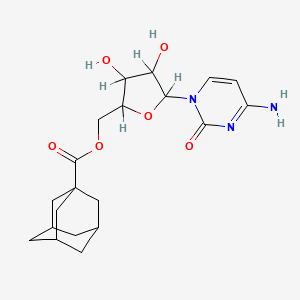
5-Amino-2-propoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-amino-2-propoxy- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Unnatural Amino Acid Applications
5-Amino-2-propoxybenzoic acid and its derivatives, like 5-amino-2-methoxybenzoic acid, have been used in the creation of unnatural amino acids. For instance, an unnatural amino acid named Hao, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. These amino acids can be incorporated into peptides using standard solid- and solution-phase peptide synthesis techniques, expanding the potential for novel peptide-based therapeutics and research tools (Nowick et al., 2000).
Antioxidant and Anti-Inflammatory Properties
Research into the derivatives of 5-Amino-2-propoxybenzoic acid, like 5-aminosalicylic acid (5-ASA), has revealed its potential in eliminating superoxide radical anions (O2•−), suggesting anti-inflammatory and antioxidant properties. This elimination process involves a proton-coupled electron transfer mechanism, providing insights into the therapeutic potential of these compounds in conditions like ulcerative colitis (Nakayama & Honda, 2021).
Therapeutic Applications in Gastrointestinal Disorders
5-Aminosalicylic acid, a derivative of 5-Amino-2-propoxybenzoic acid, has been studied for its therapeutic applications in gastrointestinal disorders, particularly in the context of microscopic colitis. While certain studies have not found significant improvement with 5-ASA therapy in specific conditions, its role in gastrointestinal health continues to be a topic of research, indicating the potential therapeutic relevance of 5-Amino-2-propoxybenzoic acid and its derivatives (Józefczuk & Woźniewicz, 2011).
Photodynamic Therapy and Fluorescent Diagnosis
Derivatives of 5-Amino-2-propoxybenzoic acid, such as 5-aminolevulinic acid (ALA), are used in photodynamic therapy, fluorescent diagnosis, and fluorescent-guided resection. ALA leads to the accumulation of photosensitizer protoporphyrin IX (PpIX) in tumor tissues, making it a valuable tool in cancer diagnosis and treatment. This application showcases the potential of 5-Amino-2-propoxybenzoic acid derivatives in oncology and diagnostic imaging (Anderson et al., 2010).
Drug Synthesis and Optimization
5-Amino-2-propoxybenzoic acid and its analogs are instrumental in the synthesis of various drugs and chemical compounds. For example, the optimized synthesis method of 5-amino-2-(P-aminophenyl) benzoxazole demonstrates the utility of these compounds in creating high-purity products for potential pharmaceutical applications (Mei-xia, 2011).
Eigenschaften
CAS-Nummer |
13851-59-7 |
|---|---|
Produktname |
5-Amino-2-propoxybenzoic acid |
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
5-amino-2-propoxybenzoic acid |
InChI |
InChI=1S/C10H13NO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
WLXTWCDTEYNQMC-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)N)C(=O)O |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)N)C(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
13851-59-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzoic acid, 5-amino-2-propoxy- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1666582.png)

![(2R,3R,4S,5R)-2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1666586.png)









